molecular formula C16H13NO2 B1584842 1-(6-Acetyl-9H-carbazol-3-yl)-ethanone CAS No. 3403-70-1

1-(6-Acetyl-9H-carbazol-3-yl)-ethanone

Cat. No. B1584842
CAS RN: 3403-70-1
M. Wt: 251.28 g/mol
InChI Key: PQLQXNVTTJCZFJ-UHFFFAOYSA-N
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Patent
US09108916B2

Procedure details

9-Acetyl-8-hydroxy-1,2-dihydro-6-(3-dimethylaminopropyl)-cyclopenta[c]carbazole-3-one (7.81 g, 21.46 mmol, 1 eq) was dissolved in a mixture of water (20 mL) and 10% HCl solution (20 mL) in ethanol (200 mL), and the homogeneous solution evaporated to dryness. The residue was dried in vacuum overnight to give 8.47 g of Example 4 as a gray solid.
Name
9-Acetyl-8-hydroxy-1,2-dihydro-6-(3-dimethylaminopropyl)-cyclopenta[c]carbazole-3-one
Quantity
7.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:16](O)=[CH:15][C:14]2[N:13](CCCN(C)C)[C:12]3[CH:11]=[CH:10][C:9]4[C:24](=[O:27])[CH2:25]C[C:8]=4[C:7]=3[C:6]=2[CH:5]=1)(=[O:3])[CH3:2]>O.Cl.C(O)C>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[NH:13][C:12]3[C:7]([C:6]=2[CH:5]=1)=[CH:8][C:9]([C:24](=[O:27])[CH3:25])=[CH:10][CH:11]=3)(=[O:3])[CH3:2]

Inputs

Step One
Name
9-Acetyl-8-hydroxy-1,2-dihydro-6-(3-dimethylaminopropyl)-cyclopenta[c]carbazole-3-one
Quantity
7.81 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2C=3C4=C(C=CC3N(C2C=C1O)CCCN(C)C)C(CC4)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the homogeneous solution evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.47 g
YIELD: CALCULATEDPERCENTYIELD 157.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.